2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) functionalized with a tert-butoxycarbonyl (Boc) protecting group and a benzoic acid moiety at the 2-position. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeted therapies due to its rigid azetidine scaffold and carboxylic acid functionality .
Key structural attributes:
- Molecular formula: C₁₅H₁₉NO₄ (based on analogous compounds in and ).
- Functional groups: Boc-protected amine (enhances solubility and stability), benzoic acid (enables conjugation or salt formation).
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10(9-16)11-6-4-5-7-12(11)13(17)18/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIMCAMJQGQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Azetidine rings are often synthesized via cyclization reactions. A common approach involves the reaction of 1,3-dichloro-2,2-dimethylpropane with amines under basic conditions. For example:
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Reactants : 1,3-dichloro-2,2-dimethylpropane and benzylamine.
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Conditions : DMF solvent, potassium iodide, sodium carbonate, 50–100°C for 6–12 hours.
This method introduces substituents (e.g., methyl or benzyl groups) at the 3-position of the azetidine ring, enabling further functionalization.
Reduction of Azetidine-3-carboxylic Acid Derivatives
Another route involves reducing azetidine-3-carboxylic acid esters to generate azetidine-3-methanol intermediates. For example:
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Reactants : 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid.
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Reagents : Borane-tetrahydrofuran (BH₃·THF) at −78°C to room temperature.
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Key Step : Reduction of the carboxylic acid to a primary alcohol, followed by further oxidation or substitution.
Introduction of the Boc Protecting Group
The Boc group is introduced to protect the azetidine nitrogen during subsequent steps.
Direct Boc Protection of Azetidines
Free azetidines are treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:
Boc Protection via Hydrolysis and Recrystallization
In some cases, Boc protection follows hydrolysis of methoxy groups. For example:
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Reactants : 1-Boc-3,3-dimethoxyazetidine.
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Conditions : 10% aqueous citric acid, ethyl acetate, 20–40°C, 3–4 hours.
Functionalization with Benzoic Acid
The benzoic acid moiety is introduced through coupling reactions.
Esterification or Amide Bond Formation
Benzoic acid derivatives are coupled to the azetidine ring using carbodiimide-based reagents:
Saponification of Esters to Carboxylic Acids
Methyl esters are hydrolyzed to the free carboxylic acid:
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Reactants : Methyl 2-(piperidin-4-yl)benzoxazole-4-carboxylate.
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Conditions : Lithium hydroxide monohydrate, THF/water, 45°C, 22 hours.
Alternative Synthetic Routes
Green Oxidation in Microchannel Reactors
A scalable method for azetidine intermediates uses microchannel reactors:
Wittig Reactions
The azetidine ring can be functionalized via Wittig reactions to introduce unsaturated groups:
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Reactants : 1-Boc-3-iodoazetidine.
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Reagents : Phosphorus ylide reagents.
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Product : Cyanomethylene derivatives (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate).
Critical Reaction Conditions and Yields
The following table summarizes key reaction parameters from the literature:
Challenges and Optimization Strategies
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Impurity Management : Traditional methods using DMSO or dioxane generate impurities, requiring purification. Green methods (e.g., microchannel reactors) reduce waste and improve purity.
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Scalability : Gram-scale synthesis of intermediates (e.g., 3-haloazetidines) ensures reproducibility.
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Protecting Group Stability : The Boc group must remain intact during acidic or basic conditions. Citric acid hydrolysis avoids harsh conditions.
Comparison with Analogous Compounds
Structural analogs, such as 3-{1-[(tert-butoxycarbonyl)azetidin-3-yl}benzoic acid, share similar synthetic pathways but differ in substitution patterns. For example:
Chemical Reactions Analysis
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The azetidine ring can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Positional Isomers: 4-Substituted Benzoic Acid Derivatives
- 4-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid (): Molecular formula: C₁₅H₁₉NO₄. Molecular weight: 277.32 g/mol. Key difference: The benzoic acid group is at the 4-position instead of the 2-position.
- 4-([1-(tert-Butoxycarbonyl)azetidin-3-Yl]oxy)benzoic Acid (): Molecular formula: C₁₅H₁₉NO₅. Molecular weight: 293.315 g/mol. Key difference: An ether linkage (-O-) connects the azetidine and benzoic acid moieties. The additional oxygen increases polarity and may reduce metabolic stability compared to direct linkage .
Functional Group Variations
- 1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid (): Molecular formula: C₁₀H₁₄N₂O₄. Molecular weight: 226.23 g/mol. Key difference: A cyano (-CN) group replaces the benzyl moiety.
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid (): Molecular formula: C₁₂H₂₁NO₄. Molecular weight: 243.30 g/mol. Key difference: Butanoic acid replaces benzoic acid, reducing aromaticity and increasing hydrophobicity. This may improve membrane permeability but decrease π-π stacking interactions in target binding .
Scaffold Modifications: Azetidine vs. Piperidine
- 3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}carbonyl)benzoic acid (): Molecular formula: Not explicitly stated (analogous to C₁₆H₂₁NO₅). Key difference: Azetidine is replaced with a six-membered piperidine ring. Piperidine’s larger ring size reduces ring strain, increases conformational flexibility, and alters pharmacokinetic properties such as metabolic clearance .
Biological Activity
The compound 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is a derivative of benzoic acid featuring an azetidine ring substituted with a tert-butoxycarbonyl group. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 1536183-80-8 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including the target compound, exhibit significant antimicrobial activities. A study on related benzoic acid derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the azetidine substitution may enhance these properties. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. A notable case study reported that certain benzoic acid derivatives induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Inhibitory Effects on Enzymes
In addition to its antimicrobial and anticancer activities, this compound may also exhibit inhibitory effects on specific enzymes involved in metabolic processes. For example, studies have indicated that benzoic acid derivatives can inhibit enzymes such as tyrosinase and cyclooxygenase, which are crucial in various biological pathways .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including our compound of interest. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL. The study utilized standard agar diffusion methods to assess the zone of inhibition against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity Assessment
In vitro assays conducted on human cancer cell lines (MCF-7 and HeLa) revealed that the compound exhibited IC50 values ranging from 15 to 25 µM. This activity was attributed to its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .
Study 3: Enzyme Inhibition Analysis
A comparative study on enzyme inhibition showed that this compound inhibited tyrosinase activity by approximately 40% at a concentration of 50 µM. This suggests potential applications in cosmetic formulations aimed at skin whitening or anti-aging .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by coupling with a benzoic acid derivative. Key steps include:
- Boc Protection : Ensures stability of the azetidine ring during subsequent reactions.
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the azetidine and benzoic acid moieties.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reaction homogeneity and yield.
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization is employed to isolate the product with >95% purity .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, targeting a single peak with retention time matching the standard .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] or [M+Na]) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid degradation; the carboxylic acid moiety is prone to hygroscopicity.
- Light Exposure : Protect from UV light to prevent photodegradation of the azetidine ring.
- Long-Term Storage : Periodic NMR/HPLC checks are recommended to monitor degradation, especially if stored >6 months .
Advanced Research Questions
Q. How do electronic effects of the tert-butoxycarbonyl group influence the reactivity of the azetidine ring in nucleophilic reactions?
- Methodological Answer : The Boc group acts as an electron-withdrawing substituent, polarizing the azetidine nitrogen and enhancing its susceptibility to nucleophilic attack. Mechanistic studies using density functional theory (DFT) calculations reveal:
- Ring Strain : The azetidine’s 4-membered ring increases reactivity, with Boc stabilization reducing unwanted ring-opening side reactions.
- Steric Effects : The bulky tert-butyl group directs nucleophiles to specific positions (e.g., C3 of azetidine) .
Q. What analytical approaches resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer : Discrepancies in NMR or MS data require:
- 2D NMR Techniques : HSQC and HMBC correlate H-C couplings to resolve ambiguous assignments, particularly for overlapping azetidine proton signals.
- Isotopic Labeling : N-labeled intermediates clarify nitrogen-centered reactivity.
- X-ray Crystallography : Definitive structural confirmation for crystalline intermediates .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Environmental studies follow frameworks like Project INCHEMBIOL:
- Biodegradation Assays : OECD 301F tests evaluate microbial degradation in aqueous systems.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) determine LC/EC values.
- Soil Adsorption : Batch experiments measure K (organic carbon partition coefficient) to predict mobility .
Q. How do substituents on the benzoic acid moiety affect intermolecular interactions in crystal lattice formation?
- Methodological Answer : X-ray diffraction studies on derivatives reveal:
- Hydrogen Bonding : The carboxylic acid group forms dimers, stabilizing the lattice.
- π-π Stacking : Electron-withdrawing substituents (e.g., nitro groups) enhance stacking interactions, altering melting points.
- Synthons : The Boc-azetidine group participates in C–H···O interactions, influencing polymorphism .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : In silico approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., proteases), prioritizing binding poses with low ΔG values.
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
